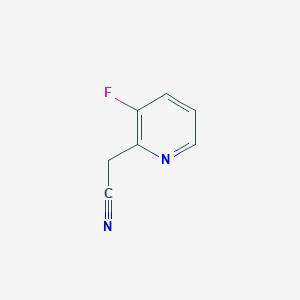

2-(3-Fluoropyridin-2-yl)acetonitrile

説明

2-(3-Fluoropyridin-2-yl)acetonitrile is a fluorinated organic compound that is part of a broader class of chemicals with a pyridine ring and a nitrile group. The presence of the fluorine atom on the pyridine ring can significantly alter the electronic properties of the molecule, making it a valuable intermediate in various chemical syntheses and applications in materials science, particularly in the development of fluorophores and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be achieved through different methods. One approach is the electrochemical monofluorination of pyridine, which involves the use of a platinum anode and tetramethylammonium dihydrogen trifluoride in acetonitrile as a supporting electrolyte and fluoride source . Another method involves the reaction of azulene with N-fluoropyridinium salts in acetonitrile to synthesize fluorinated azulenes . Additionally, N-arylcarbonyl-N'-(fluoropyridin-3-yl)thioureas can be synthesized by reacting arylcarbonyl chloride, 3-aminofluoropyridine, and ammonium thiocyanate in acetonitrile under microwave irradiation .

Molecular Structure Analysis

The molecular structure of fluorinated acetonitrile compounds can be characterized using various spectroscopic techniques and theoretical calculations. For instance, a fluorinated α-aminonitrile compound was characterized using X-ray crystallography and theoretical calculations, including density functional theory (DFT) and nuclear magnetic resonance (NMR) analyses . These studies provide insights into the equilibrium geometry, vibrational spectra, and electronic properties of the molecule.

Chemical Reactions Analysis

Fluorinated pyridine derivatives participate in various chemical reactions due to their unique reactivity. The presence of the fluorine atom can influence the reactivity and selectivity of these compounds in chemical transformations. For example, the electrochemical method can lead to the formation of vinyl fluorides through cathodic elimination . The reactivity of these molecules can be further understood by analyzing local and global molecular descriptors and reactivity surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Fluoropyridin-2-yl)acetonitrile derivatives are crucial for their application in material science. These properties include optical, electrochemical, thermal, and morphological characteristics. For example, fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield, good thermal stability, and promising electroluminescence properties, making them suitable for OLED applications . Theoretical studies using DFT and time-dependent DFT (TDDFT) methods can provide insights into the ground and excited state properties of these compounds .

科学的研究の応用

Metallation of π-Deficient Heterocyclic Compounds

Metallation reactions of π-deficient heterocycles, such as 3-fluoropyridines, are fundamental in organic synthesis for introducing functional groups into heteroaromatic compounds. The study by Marsais and Quéguiner (1983) elaborates on the metallation regioselectivity of 3-fluoropyridine, a compound closely related to 2-(3-Fluoropyridin-2-yl)acetonitrile. This process allows for the selective introduction of metal atoms at specific positions on the pyridine ring, facilitating further chemical transformations. The research demonstrates how different conditions, such as solvent and temperature, influence the direction of metallation, providing valuable insights for designing synthetic routes for complex organic molecules (Marsais & Quéguiner, 1983).

Fluorinated Pyrimidines in Cancer Chemotherapy

While the focus is to avoid direct drug use discussions, it's pertinent to note the foundational role of fluorinated pyrimidines in medicinal chemistry, particularly in cancer chemotherapy research. Heidelberger and Ansfield (1963) provide a critical review of the clinical applications of fluoropyrimidines, including 5-fluorouracil, emphasizing their distribution, metabolic fate, and therapeutic efficacy in cancer palliation. This research underscores the importance of fluorinated compounds in developing anticancer strategies, highlighting their potential beyond direct therapeutic applications (Heidelberger & Ansfield, 1963).

Fluorinated Graphite Intercalation Compounds

The study of fluorinated graphite intercalation compounds (FGICs) by Panich (1993) demonstrates the relevance of fluorinated compounds in material science. This research explores the dynamics, structure, and bonding of FGICs, showing how fluorination affects the physical properties of graphite. These findings have implications for developing advanced materials with tailored electronic, thermal, and mechanical properties, relevant for energy storage, electronics, and nanotechnology applications (Panich, 1993).

Safety And Hazards

特性

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTZCNARUQTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599341 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoropyridin-2-yl)acetonitrile | |

CAS RN |

149488-78-8 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)